Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg
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Overview
Description
The compound “Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg” is a peptide composed of ten amino acids: tyrosine, arginine, proline, proline, glycine, phenylalanine, serine, proline, phenylalanine, and arginine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like cysteine, leading to disulfide bond formation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in disulfide bonds, while reduction reverses this process.
Scientific Research Applications
Peptides like “Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg” have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Investigated for their roles in cell signaling, enzyme inhibition, and receptor binding.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. For “Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg”, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:
Receptor binding: Peptides can mimic or inhibit natural ligands, affecting signal transduction pathways.
Enzyme inhibition: Peptides can act as competitive inhibitors, blocking substrate access to the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Bradykinin: A peptide with a similar structure that plays a role in inflammation and blood pressure regulation.
Angiotensin: Another peptide involved in blood pressure control and fluid balance.
Uniqueness
“Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg” is unique due to its specific sequence, which determines its biological activity and potential applications. Its combination of amino acids can confer distinct properties, such as binding affinity and specificity for certain receptors or enzymes.
Properties
Molecular Formula |
C59H82N16O13 |
---|---|
Molecular Weight |
1223.4 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H82N16O13/c60-39(30-37-21-23-38(77)24-22-37)49(79)69-40(16-7-25-65-58(61)62)54(84)75-29-11-20-47(75)56(86)74-28-9-18-45(74)52(82)67-33-48(78)68-42(31-35-12-3-1-4-13-35)50(80)72-44(34-76)55(85)73-27-10-19-46(73)53(83)71-43(32-36-14-5-2-6-15-36)51(81)70-41(57(87)88)17-8-26-66-59(63)64/h1-6,12-15,21-24,39-47,76-77H,7-11,16-20,25-34,60H2,(H,67,82)(H,68,78)(H,69,79)(H,70,81)(H,71,83)(H,72,80)(H,87,88)(H4,61,62,65)(H4,63,64,66) |
InChI Key |
UFLZMKXYKARMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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